molecular formula C6H10NO4- B14120559 (4R)-4-amino-5-methoxy-5-oxopentanoate

(4R)-4-amino-5-methoxy-5-oxopentanoate

Katalognummer: B14120559
Molekulargewicht: 160.15 g/mol
InChI-Schlüssel: SEWIYICDCVPBEW-SCSAIBSYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R)-4-amino-5-methoxy-5-oxopentanoate is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a keto group on a pentanoate backbone. The stereochemistry at the 4th position is crucial for its biological activity and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-amino-5-methoxy-5-oxopentanoate typically involves multi-step organic reactions. One common method starts with the protection of the amino group, followed by the introduction of the methoxy and keto groups through selective reactions. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) and reagents like sodium hydride for deprotection .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-amino-5-methoxy-5-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and amides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(4R)-4-amino-5-methoxy-5-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of (4R)-4-amino-5-methoxy-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include enzyme inhibition or receptor activation, leading to downstream biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4S)-4-amino-5-methoxy-5-oxopentanoate: The stereoisomer of the compound with different biological activity.

    (4R)-4-amino-5-hydroxy-5-oxopentanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    (4R)-4-amino-5-methoxy-5-oxobutanoate: Shorter carbon chain

Uniqueness

(4R)-4-amino-5-methoxy-5-oxopentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.

Eigenschaften

Molekularformel

C6H10NO4-

Molekulargewicht

160.15 g/mol

IUPAC-Name

(4R)-4-amino-5-methoxy-5-oxopentanoate

InChI

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/p-1/t4-/m1/s1

InChI-Schlüssel

SEWIYICDCVPBEW-SCSAIBSYSA-M

Isomerische SMILES

COC(=O)[C@@H](CCC(=O)[O-])N

Kanonische SMILES

COC(=O)C(CCC(=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.